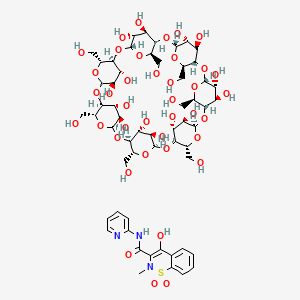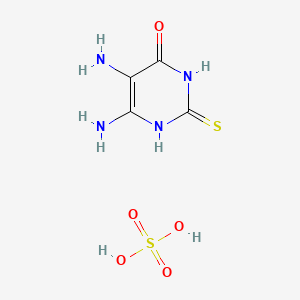
H-Tyr-Pro-Pro-Trp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tyr-Pro-Pro-Trp-OH is a tetrapeptide composed of the amino acids tyrosine, proline, proline, and tryptophan. This compound is of interest due to its potential biological activities and its role in various biochemical processes. Peptides like this compound are often studied for their therapeutic potential and their ability to interact with specific receptors in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Pro-Trp-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid (tryptophan) to the resin. The following steps involve the deprotection and coupling of each subsequent amino acid (proline, proline, and tyrosine) using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in enzymatic synthesis methods have been explored to enhance the efficiency and environmental sustainability of peptide production.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Pro-Pro-Trp-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: The aromatic ring of tyrosine and tryptophan can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophilic reagents like nitrating agents or halogens can be employed.
Major Products Formed
Oxidation: Oxidized tyrosine derivatives, such as dityrosine.
Reduction: Reduced forms of the peptide with intact amino acid residues.
Substitution: Substituted aromatic rings with various functional groups.
Scientific Research Applications
H-Tyr-Pro-Pro-Trp-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and functional foods.
Mechanism of Action
The mechanism of action of H-Tyr-Pro-Pro-Trp-OH involves its interaction with specific receptors or enzymes in the body. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the proline residues provide structural stability. The tryptophan residue can engage in π-π stacking interactions. These interactions collectively contribute to the peptide’s biological activity, including modulation of signaling pathways and receptor binding.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Pro-Trp-Phe-OH: Another tetrapeptide with similar structural features but different biological activities.
H-Tyr-Pro-Phe-Phe-OH: Known for its opioid receptor binding properties.
H-Tyr-Pro-Trp-OH: A shorter peptide with distinct pharmacological effects.
Uniqueness
H-Tyr-Pro-Pro-Trp-OH is unique due to the presence of two proline residues, which impart rigidity to the peptide structure. This rigidity can influence the peptide’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O6/c31-22(15-18-9-11-20(36)12-10-18)28(38)35-14-4-8-26(35)29(39)34-13-3-7-25(34)27(37)33-24(30(40)41)16-19-17-32-23-6-2-1-5-21(19)23/h1-2,5-6,9-12,17,22,24-26,32,36H,3-4,7-8,13-16,31H2,(H,33,37)(H,40,41)/t22-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQROXJBPPLRFJG-GKXKVECMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Benzo[d]imidazol-2(3H)-one O-methyl oxime](/img/structure/B571033.png)






![2-[(2-Chloroisonicotinoyl)amino]butanoic acid](/img/structure/B571044.png)


![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B571048.png)
![2H-Oxireno[4,5]pyrano[2,3-c]pyridine(9CI)](/img/new.no-structure.jpg)

![2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione](/img/structure/B571054.png)
